

Molecular formula of tert-butyl N-(2-cyanoethyl)carbamate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	tert-butyl N-(2-cyanoethyl)carbamate
Cat. No.:	B1333693

[Get Quote](#)

Technical Guide: Tert-butyl N-(2-cyanoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl N-(2-cyanoethyl)carbamate**, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides spectroscopic data for characterization, and outlines a common synthetic protocol. Furthermore, it explores the applications of this versatile building block, particularly its role in the development of pharmaceutical compounds. The information is presented to support researchers and professionals in leveraging this compound effectively in their work.

Chemical Identity and Properties

Tert-butyl N-(2-cyanoethyl)carbamate, also known by synonyms such as tert-butyl (2-cyanoethyl)carbamate and 3-[(tert-Butoxycarbonyl)amino]propanenitrile, is a carbamate derivative essential for various synthetic transformations. Its Boc-protected amine and reactive nitrile group make it a valuable precursor in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ N ₂ O ₂	
Molecular Weight	170.21 g/mol	
CAS Number	53588-95-7	
Appearance	White to off-white solid	
Melting Point	49-52 °C	
Boiling Point	Decomposes upon heating	
Solubility	Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol)	

Spectroscopic Data for Characterization

Accurate characterization of **tert-butyl N-(2-cyanoethyl)carbamate** is crucial for ensuring purity and confirming its identity before use in subsequent reactions. The following table summarizes expected spectroscopic data.

Table 2: Spectroscopic Data

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 5.05 (br s, 1H, NH), 3.45 (q, J=6.4 Hz, 2H, CH ₂ -NH), 2.65 (t, J=6.4 Hz, 2H, CH ₂ -CN), 1.45 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 155.8 (C=O), 118.0 (CN), 80.0 (C(CH ₃) ₃), 37.5 (CH ₂ -NH), 28.3 (C(CH ₃) ₃), 18.0 (CH ₂ -CN)
IR (KBr, cm ⁻¹)	v: 3350 (N-H stretch), 2980 (C-H stretch), 2250 (C≡N stretch), 1690 (C=O stretch, urethane)
Mass Spectrometry (ESI+)	m/z: 171.11 [M+H] ⁺ , 193.09 [M+Na] ⁺

Synthesis of **tert**-butyl **N**-(2-cyanoethyl)carbamate

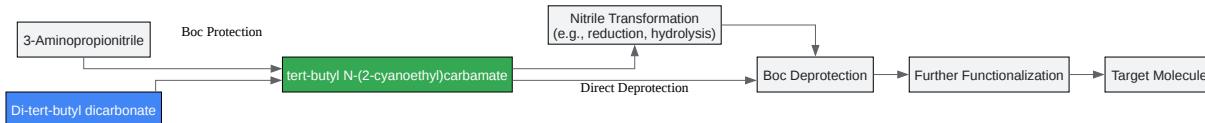
A common and efficient method for the synthesis of **tert**-butyl **N**-(2-cyanoethyl)carbamate involves the reaction of 3-aminopropionitrile with di-**tert**-butyl dicarbonate (Boc_2O) in the presence of a base.

Experimental Protocol

Materials:

- 3-Aminopropionitrile
- Di-**tert**-butyl dicarbonate (Boc_2O)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:


- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopropionitrile (1.0 eq) in dichloromethane.
- Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-**tert**-butyl dicarbonate (1.05 eq) in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.

- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **tert-butyl N-(2-cyanoethyl)carbamate** as a white solid.

Synthetic Applications and Logical Workflow

Tert-butyl N-(2-cyanoethyl)carbamate serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. The Boc-protected amine allows for selective reactions at the nitrile functionality, or alternatively, the nitrile can be transformed while the amine remains protected.

The following diagram illustrates a general workflow for the utilization of **tert-butyl N-(2-cyanoethyl)carbamate** in a synthetic pathway.

[Click to download full resolution via product page](#)

Synthetic workflow utilizing **tert-butyl N-(2-cyanoethyl)carbamate**.

Role in Drug Development

The carbamate functional group is a prevalent feature in many pharmaceutical agents due to its chemical stability and ability to participate in hydrogen bonding, which can be crucial for drug-target interactions. **Tert-butyl N-(2-cyanoethyl)carbamate** provides a scaffold that can

be elaborated into various pharmacologically active molecules. The cyanoethyl moiety can be a precursor to a carboxylic acid, an amine, or a tetrazole, all of which are common functional groups in drug candidates. The Boc-protecting group allows for the controlled and sequential introduction of other functionalities, making it an invaluable tool in the multi-step synthesis of complex drug molecules. Its application can be found in the synthesis of inhibitors, receptor antagonists, and other therapeutic agents.

- To cite this document: BenchChem. [Molecular formula of tert-butyl N-(2-cyanoethyl)carbamate.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1333693#molecular-formula-of-tert-butyl-n-2-cyanoethyl-carbamate\]](https://www.benchchem.com/product/b1333693#molecular-formula-of-tert-butyl-n-2-cyanoethyl-carbamate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com